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Compound of Interest

Compound Name:
6-Chloroisoquinoline-1-

carbaldehyde

Cat. No.: B2847357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and a plausible synthetic route for 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited

availability of direct experimental data for this specific compound, this document leverages

predicted data and information from analogous structures to offer a valuable resource for

researchers in medicinal chemistry and drug discovery.

Spectroscopic Data
Direct experimental spectroscopic data for 6-Chloroisoquinoline-1-carbaldehyde is not

readily available in published literature. Therefore, this section presents predicted mass

spectrometry data and comparative data from structurally similar compounds to infer potential

spectroscopic characteristics.

Mass Spectrometry
Predicted mass spectrometry data for 6-Chloroisoquinoline-1-carbaldehyde (C₁₀H₆ClNO) is

available from PubChem. The predicted values for various adducts are summarized in the table

below, providing expected mass-to-charge ratios that can aid in the identification of the

compound in mass spectrometry analyses.[1]
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Adduct Predicted m/z

[M+H]⁺ 192.02108

[M+Na]⁺ 214.00302

[M-H]⁻ 190.00652

[M+NH₄]⁺ 209.04762

[M+K]⁺ 229.97696

[M]⁺ 191.01325

[M]⁻ 191.01435

Data Source: PubChemLite. These are

predicted values and have not been

experimentally verified.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 6-Chloroisoquinoline-1-carbaldehyde could not be located.

However, the ¹H and ¹³C NMR data for the related compound, Isoquinoline-6-carbaldehyde,

which lacks the chloro substituent at the 6-position and has the carbaldehyde at the 6-position,

is provided below for comparative purposes. The presence of the electron-withdrawing chloro

group and the different position of the aldehyde in the target molecule would influence the

chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde[2]
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

¹H NMR

Aldehyde-H 10.37 s

H-1 9.31 s

H-3 8.96 d 6.0

H-4 8.69 d 6.0

H-5, H-7 8.20 t 8.2

H-8 7.75 dd 8.0, 7.3

¹³C NMR

C=O 192.7

C-1 153.0

C-3 146.4

C-4a 140.0

C-6 134.9

C-8a 133.4

C-5 130.7

C-8 128.8

C-7 126.7

C-4 117.9

Solvent: CDCl₃. Data

is for Isoquinoline-6-

carbaldehyde and is

intended for

comparative purposes

only.[2]
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 6-Chloroisoquinoline-1-carbaldehyde is not available.

However, characteristic IR absorption frequencies for the key functional groups present in the

molecule can be predicted.

Table 3: Predicted Characteristic IR Absorptions for 6-Chloroisoquinoline-1-carbaldehyde

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Aldehyde C=O stretch 1710-1685

Aldehyde C-H stretch 2830-2695 (often two bands)

Aromatic Ring C=C stretch 1600-1450

Aromatic Ring C-H stretch 3100-3000

C-Cl Stretch 850-550

These are general ranges and

the exact peak positions can

vary.[3][4]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 6-Chloroisoquinoline-1-
carbaldehyde is not explicitly described in the reviewed literature. However, the Vilsmeier-

Haack reaction is a well-established and widely used method for the formylation of electron-rich

aromatic and heteroaromatic compounds and has been successfully employed for the

synthesis of various substituted chloroquinoline-carbaldehydes.[5][6][7] The following is a

generalized protocol adapted from procedures for analogous compounds.

Proposed Synthesis of 6-Chloroisoquinoline-1-
carbaldehyde via Vilsmeier-Haack Reaction
This proposed synthesis involves the reaction of a suitable N-arylacetamide precursor with the

Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide).
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Step 1: Formation of the Vilsmeier Reagent In a round-bottom flask equipped with a dropping

funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled

N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The

mixture is stirred while maintaining the temperature below 5 °C.

Step 2: Vilsmeier-Haack Cyclization and Formylation To the freshly prepared Vilsmeier reagent,

the appropriate N-(chlorophenyl)acetamide is added portion-wise. The reaction mixture is then

heated, typically in the range of 70-90 °C, for several hours.[7] The progress of the reaction

should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room

temperature and then carefully poured onto crushed ice. The resulting precipitate, the crude 6-
Chloroisoquinoline-1-carbaldehyde, is collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent such as ethyl

acetate or by column chromatography on silica gel.

Visualization of Synthetic Pathway
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction for

the synthesis of a chloroquinoline carbaldehyde from an N-arylacetamide.

Vilsmeier Reagent Formation

Quinoline Synthesis

DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻

+ POCl₃

POCl₃

N-(chlorophenyl)acetamide Iminium Intermediate
+ Vilsmeier Reagent

Cyclized Intermediate

Electrophilic
Cyclization

6-Chloroisoquinoline-1-carbaldehyde
Hydrolysis

Click to download full resolution via product page

Caption: Vilsmeier-Haack synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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